molecular formula C16H21Cl2N3O2S B6240899 (2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride CAS No. 2636049-60-8

(2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride

Cat. No. B6240899
CAS RN: 2636049-60-8
M. Wt: 390.3
InChI Key:
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Description

(2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C16H21Cl2N3O2S and its molecular weight is 390.3. The purity is usually 95.
BenchChem offers high-quality (2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, followed by the addition of N-[(4-bromomethyl)phenyl]acetamide. The resulting intermediate is then reacted with ammonium chloride and sodium triacetoxyborohydride to yield the final product.", "Starting Materials": [ "(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid", "4-methyl-1,3-thiazole-5-carbaldehyde", "N-[(4-bromomethyl)phenyl]acetamide", "ammonium chloride", "sodium triacetoxyborohydride" ], "Reaction": [ "Step 1: React 4-methyl-1,3-thiazole-5-carbaldehyde with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: Add N-[(4-bromomethyl)phenyl]acetamide to the reaction mixture and stir at room temperature for several hours to allow for the formation of the desired product.", "Step 3: Add ammonium chloride and sodium triacetoxyborohydride to the reaction mixture and stir at room temperature for several hours to reduce the imine intermediate to the final product.", "Step 4: Isolate the product by filtration, wash with water and dry under vacuum to obtain (2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride." ] }

CAS RN

2636049-60-8

Product Name

(2S,4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride

Molecular Formula

C16H21Cl2N3O2S

Molecular Weight

390.3

Purity

95

Origin of Product

United States

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